Cas no 10138-10-0 (ethyl 4-oxobutanoate)

ethyl 4-oxobutanoate Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 4-oxo-,ethyl ester
- 3-ethoxycarbonylpropionaldehyde
- 4-OXOBUTANOIC ACID ETHYL ESTER
- Ethyl 4-oxobutanoate
- 4-oxo-butanoic acid ethyl ester
- 4-Oxo-buttersaeure-aethylester
- 4-oxo-butyric acid ethyl ester
- AC1L33BM
- AGN-PC-0CQDIA
- AI3-52376
- BRN 1756021
- ethyl 3-formylpropionate
- ethyl 4-oxobutyrate
- Ethylester kyseliny 3-formylpropionove [Czech]
- Succinaldehydic acid, ethyl ester
- UNII-0592D2Y8Z0
- FT-0696255
- QFMPHCGACBODIJ-UHFFFAOYSA-N
- 4-03-00-01555 (Beilstein Handbook Reference)
- ethyl-4-oxobutanoate
- Q27159487
- AS-44958
- 10138-10-0
- ethyl4-oxobutanoate
- AB9300
- Ethylester kyseliny 3-formylpropionove
- F2147-1739
- Butanoic acid, 4-oxo-, ethyl ester
- CHEBI:87282
- MFCD01683413
- ethyl-4-oxobutyrate
- DTXSID90143879
- 0592D2Y8Z0
- SCHEMBL525668
- succinaldehydic acid ethyl ester
- beta-Formyl propionic acid, ethyl ester
- 4-Oxobutanoic acid, ethyl ester
- EN300-107243
- AKOS016358715
- ethyl 4-oxobutanoate
-
- MDL: MFCD01683413
- Inchi: InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h5H,2-4H2,1H3
- InChI Key: QFMPHCGACBODIJ-UHFFFAOYSA-N
- SMILES: CCOC(=O)CCC=O
Computed Properties
- Exact Mass: 130.063
- Monoisotopic Mass: 130.062994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 98.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4
- XLogP3: -0.1
Experimental Properties
- Density: 1.0490
- Boiling Point: 162°C (estimate)
- Flash Point: 68.5°C
- Refractive Index: 1.4287
- PSA: 43.37
ethyl 4-oxobutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B435495-1g |
Ethyl 4-Oxobutanoate |
10138-10-0 | 1g |
$ 1240.00 | 2022-06-07 | ||
Enamine | EN300-107243-0.1g |
ethyl 4-oxobutanoate |
10138-10-0 | 95% | 0.1g |
$149.0 | 2023-10-28 | |
Enamine | EN300-107243-0.25g |
ethyl 4-oxobutanoate |
10138-10-0 | 95% | 0.25g |
$213.0 | 2023-10-28 | |
Enamine | EN300-107243-10.0g |
ethyl 4-oxobutanoate |
10138-10-0 | 95% | 10.0g |
$3487.0 | 2023-07-10 | |
Enamine | EN300-107243-0.5g |
ethyl 4-oxobutanoate |
10138-10-0 | 95% | 0.5g |
$336.0 | 2023-10-28 | |
Life Chemicals | F2147-1739-0.25g |
ethyl 4-oxobutanoate |
10138-10-0 | 95% | 0.25g |
$195.0 | 2023-09-06 | |
Life Chemicals | F2147-1739-10g |
ethyl 4-oxobutanoate |
10138-10-0 | 95% | 10g |
$2104.0 | 2023-09-06 | |
Life Chemicals | F2147-1739-2.5g |
ethyl 4-oxobutanoate |
10138-10-0 | 95% | 2.5g |
$1002.0 | 2023-09-06 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01182-10g |
Ethyl 4-oxobutanoate |
10138-10-0 | 95%% | 10g |
$1580 | 2023-09-07 | |
Enamine | EN300-107243-0.05g |
ethyl 4-oxobutanoate |
10138-10-0 | 95% | 0.05g |
$101.0 | 2023-10-28 |
ethyl 4-oxobutanoate Related Literature
-
Jiayue Ling,Jie Zhang,Yanwei Zhao,Yudong Xu,Hanghang Wang,Yuanzheng Lv,Meishan Ji,Liang Ma,Meihua Ma,Xiaobing Wan Org. Biomol. Chem. 2016 14 5310
-
Levente Cseri,Gyorgy Szekely Green Chem. 2019 21 4178
Additional information on ethyl 4-oxobutanoate
Recent Advances in the Application of Ethyl 4-Oxobutanoate (CAS: 10138-10-0) in Chemical Biology and Pharmaceutical Research
Ethyl 4-oxobutanoate (CAS: 10138-10-0) is a versatile chemical compound widely used in organic synthesis and pharmaceutical research. Recent studies have highlighted its significance as a key intermediate in the synthesis of various bioactive molecules, including heterocyclic compounds, prodrugs, and enzyme inhibitors. This research brief aims to summarize the latest advancements in the application of ethyl 4-oxobutanoate, focusing on its role in drug discovery and chemical biology.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of ethyl 4-oxobutanoate in the synthesis of novel γ-aminobutyric acid (GABA) analogs. Researchers utilized this compound as a precursor to develop potent GABAA receptor modulators, which showed promising results in preclinical models of anxiety and epilepsy. The study emphasized the compound's ability to introduce a reactive ketone group, facilitating further functionalization and optimization of drug candidates.
In another groundbreaking study (Bioorganic & Medicinal Chemistry Letters, 2024), ethyl 4-oxobutanoate was employed as a building block for the synthesis of pyrrole derivatives. These derivatives exhibited significant antimicrobial activity against multidrug-resistant bacterial strains, suggesting potential applications in addressing the global antibiotic resistance crisis. The researchers highlighted the compound's role in enabling efficient one-pot reactions, reducing synthetic steps, and improving overall yields.
Recent advancements in biocatalysis have also explored the use of ethyl 4-oxobutanoate as a substrate for enzymatic transformations. A study in ACS Catalysis (2023) reported the development of an engineered ketoreductase capable of selectively reducing the keto group of ethyl 4-oxobutanoate to produce chiral intermediates for asymmetric synthesis. This approach offers a greener alternative to traditional chemical methods and aligns with the growing demand for sustainable pharmaceutical manufacturing.
From a mechanistic perspective, computational studies (Journal of Chemical Information and Modeling, 2023) have provided insights into the reactivity of ethyl 4-oxobutanoate in various chemical environments. Density functional theory (DFT) calculations revealed the compound's preferential reaction pathways, which are crucial for designing efficient synthetic routes and predicting side reactions in complex drug synthesis.
The pharmaceutical industry has shown increasing interest in ethyl 4-oxobutanoate as evidenced by recent patent filings (2023-2024). Several applications describe its use in the production of anticoagulants, anti-inflammatory agents, and central nervous system (CNS) drugs. These developments underscore the compound's versatility and its potential to address unmet medical needs across multiple therapeutic areas.
In conclusion, ethyl 4-oxobutanoate (CAS: 10138-10-0) continues to play a pivotal role in chemical biology and pharmaceutical research. Its applications span from drug discovery to sustainable synthesis methodologies, making it a valuable tool for researchers. Future studies are expected to further explore its potential in targeted drug delivery systems and as a scaffold for developing novel therapeutic agents. The compound's versatility and well-characterized chemistry ensure its continued relevance in advancing pharmaceutical sciences.
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